molecular formula C6H11NO2 B12894188 (4R,5S)-3,4,5-Trimethyloxazolidin-2-one

(4R,5S)-3,4,5-Trimethyloxazolidin-2-one

Cat. No.: B12894188
M. Wt: 129.16 g/mol
InChI Key: MEOAMYWMYLCHDY-UHNVWZDZSA-N
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Description

(4R,5S)-3,4,5-Trimethyloxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen and oxygen atoms. These compounds are known for their diverse biological activities and are used in various fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S)-3,4,5-Trimethyloxazolidin-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of ®-2-amino-1-propanol with acetone under acidic conditions to form the oxazolidinone ring. The reaction is carried out at room temperature, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The process includes the reaction of ®-2-amino-1-propanol with acetone in the presence of a catalyst, followed by purification using chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

(4R,5S)-3,4,5-Trimethyloxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinones, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

(4R,5S)-3,4,5-Trimethyloxazolidin-2-one has several scientific research applications:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: It is explored for its use in the development of new antibiotics, particularly against resistant bacterial strains.

    Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4R,5S)-3,4,5-Trimethyloxazolidin-2-one involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex. This action disrupts the bacterial cell’s ability to produce proteins, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4R,5S)-3,4,5-Trimethyloxazolidin-2-one is unique due to its specific chiral configuration and the presence of three methyl groups, which influence its reactivity and biological activity. Its ability to act as a chiral auxiliary and its potential antimicrobial properties make it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

(4R,5S)-3,4,5-trimethyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C6H11NO2/c1-4-5(2)9-6(8)7(4)3/h4-5H,1-3H3/t4-,5+/m1/s1

InChI Key

MEOAMYWMYLCHDY-UHNVWZDZSA-N

Isomeric SMILES

C[C@@H]1[C@@H](OC(=O)N1C)C

Canonical SMILES

CC1C(OC(=O)N1C)C

Origin of Product

United States

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